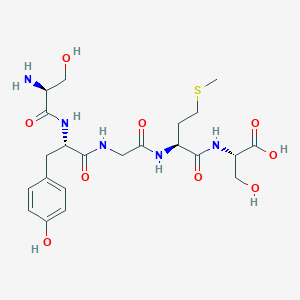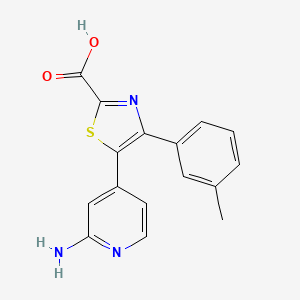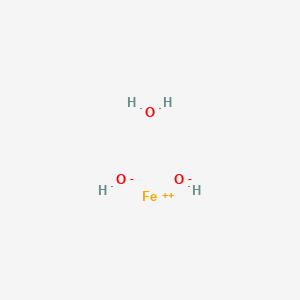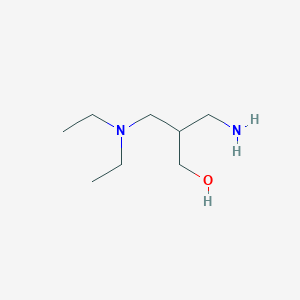
L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- is a complex peptide compound composed of the amino acids L-serine, L-seryl, L-tyrosyl, glycine, and L-methionine. This compound is notable for its intricate structure, which includes multiple bonds, aromatic rings, and functional groups such as carboxylic acids, amides, amines, and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification .
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Free thiols from disulfide bonds.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential neuroprotective effects and therapeutic applications in neurological diseases such as Alzheimer’s and Parkinson’s
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Glycine receptors, PPAR-γ.
Pathways Involved: Neurotransmitter synthesis, neuroprotection, anti-inflammatory effects
Mechanistic Details: Activation of glycine receptors leads to neurotransmitter synthesis, while upregulation of PPAR-γ results in anti-inflammatory effects and neuroprotection
Comparison with Similar Compounds
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A stereoisomer of L-serine, implicated in neurological diseases.
L-Threonine: Another amino acid with similar roles in protein synthesis and cellular functions
Uniqueness
L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
328405-19-2 |
|---|---|
Molecular Formula |
C22H33N5O9S |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H33N5O9S/c1-37-7-6-15(21(34)27-17(11-29)22(35)36)25-18(31)9-24-20(33)16(26-19(32)14(23)10-28)8-12-2-4-13(30)5-3-12/h2-5,14-17,28-30H,6-11,23H2,1H3,(H,24,33)(H,25,31)(H,26,32)(H,27,34)(H,35,36)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
CQLXMDITEDONSW-QAETUUGQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)



![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)

![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)

